molecular formula C26H22N6O2S B11600400 N-[4-(acetylamino)phenyl]-2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

N-[4-(acetylamino)phenyl]-2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

Cat. No.: B11600400
M. Wt: 482.6 g/mol
InChI Key: OPEAVSOLVDIKQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4-ACETAMIDOPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of triazinoindoles This compound is characterized by its unique structure, which includes a triazinoindole core, a benzyl group, and an acetamidophenyl moiety

Preparation Methods

The synthesis of 2-({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4-ACETAMIDOPHENYL)ACETAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Triazinoindole Core: The triazinoindole core is synthesized through a cyclization reaction involving appropriate precursors. This step often requires the use of strong acids or bases as catalysts and may involve heating to facilitate the cyclization process.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction. Benzyl halides are commonly used as reagents, and the reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate.

    Attachment of the Acetamidophenyl Moiety: The final step involves the coupling of the acetamidophenyl group to the triazinoindole core. This is usually achieved through an amide bond formation reaction, using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents.

Industrial production methods for this compound may involve optimization of these synthetic steps to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and more efficient catalysts.

Chemical Reactions Analysis

2-({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4-ACETAMIDOPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or acetamidophenyl groups. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can lead to the formation of sulfoxides or sulfones, while reduction of the acetamidophenyl group can yield amines.

Scientific Research Applications

2-({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4-ACETAMIDOPHENYL)ACETAMIDE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets.

    Medicine: The compound is being investigated for its potential therapeutic applications. It has shown activity in preliminary studies against certain diseases, making it a candidate for drug development.

    Industry: In industrial applications, the compound is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4-ACETAMIDOPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4-ACETAMIDOPHENYL)ACETAMIDE can be compared with other similar compounds, such as:

    5-BENZYL-3-MERCAPTO-5H-1,2,4-TRIAZINO[5,6-B]INDOLE: This compound shares the triazinoindole core but lacks the acetamidophenyl moiety. It has different chemical properties and applications.

    5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE-3-THIOL: This compound has an ethyl group instead of a benzyl group. It exhibits different reactivity and biological activity.

    4-SUBSTITUTED 2,3-DIHYDRO-11H-[1,3]THIAZINO[3´,2´2,3][1,2,4]TRIAZINO[5,6-B]INDOLIUM HALIDES: These compounds have a thiazino ring fused to the triazinoindole core. They have unique chemical and biological properties.

The uniqueness of 2-({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(4-ACETAMIDOPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C26H22N6O2S

Molecular Weight

482.6 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C26H22N6O2S/c1-17(33)27-19-11-13-20(14-12-19)28-23(34)16-35-26-29-25-24(30-31-26)21-9-5-6-10-22(21)32(25)15-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H,27,33)(H,28,34)

InChI Key

OPEAVSOLVDIKQG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3CC5=CC=CC=C5)N=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.